Tert-butyl 3-(4-bromophenyl)-3-hydroxyazetidine-1-carboxylate
Overview
Description
“Tert-butyl 3-(4-bromophenyl)-3-hydroxyazetidine-1-carboxylate” is likely a synthetic organic compound. It contains an azetidine ring, which is a four-membered cyclic amine, substituted with a hydroxy group and a carboxylate ester. The presence of the bromophenyl group indicates that this compound could be used as an intermediate in organic synthesis, particularly in reactions involving palladium-catalyzed cross-coupling .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the azetidine ring, possibly through a cyclization reaction, followed by the introduction of the hydroxy and carboxylate groups. The bromophenyl group could be introduced through a nucleophilic aromatic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the azetidine ring, a relatively strained four-membered ring containing a nitrogen atom. The bromophenyl group would likely be planar due to the conjugated system of the aromatic ring .Chemical Reactions Analysis
This compound could participate in a variety of chemical reactions. The bromine atom on the phenyl ring makes it a good leaving group, allowing for various substitution reactions. The hydroxy group could potentially be deprotonated to form a nucleophile, and the ester could undergo hydrolysis or transesterification .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the ester and hydroxy groups could allow for hydrogen bonding, affecting its solubility in different solvents. The bromophenyl group could increase its molecular weight and possibly its boiling point .Scientific Research Applications
Synthesis and Characterization
- Tert-butyl 3-(4-bromophenyl)-3-hydroxyazetidine-1-carboxylate and similar compounds have been synthesized and characterized through various methods such as spectroscopic analysis (LCMS, NMR, IR), CHN elemental analysis, and X-ray diffraction studies. These compounds are often evaluated for their potential biological activities, such as antibacterial and anthelmintic activities, although their efficacy varies (Sanjeevarayappa et al., 2015).
Antimicrobial Activity
- Some derivatives of tert-butyl azetidine compounds have shown promising antimicrobial properties. For instance, a study on tert-butylphenylthiazoles with oxadiazole linkers, which include 3-hydroxyazetidine as a side chain, demonstrated significant activity against resistant bacterial strains and the ability to eradicate biofilm mass (Kotb et al., 2019).
Synthesis of Amino Acid Derivatives
- Tert-butyl azetidine derivatives have been used in the enantioselective synthesis of 2-substituted 3-aminopropanoic acid (β-alanine) derivatives, which are β-analogues of aromatic amino acids. This process involves electrophilic attack mechanisms and is valuable in the synthesis of various amino acid derivatives (Arvanitis et al., 1998).
Pharmaceutical Intermediate Synthesis
- This compound has been investigated for its role as a pharmaceutical intermediate. Different synthesis methods have been explored for their operability, security, yield, and post-processing levels, contributing to the field of pharmaceutical chemistry (Yang, 2010).
Mechanism of Action
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s used as a drug, its mechanism would depend on the specific biological target. If it’s used as a reagent or intermediate in a chemical reaction, its mechanism would depend on the reaction conditions and the other reactants present .
Safety and Hazards
Future Directions
The future directions for the study and use of this compound would likely depend on its potential applications. If it shows promise as a pharmaceutical compound, further studies could involve in-depth biological testing. If it’s useful as a synthetic intermediate, future work could involve optimizing its synthesis and exploring its use in the synthesis of other complex molecules .
Properties
IUPAC Name |
tert-butyl 3-(4-bromophenyl)-3-hydroxyazetidine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO3/c1-13(2,3)19-12(17)16-8-14(18,9-16)10-4-6-11(15)7-5-10/h4-7,18H,8-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRLOWKAACZKDBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C2=CC=C(C=C2)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1357614-50-6 | |
Record name | tert-butyl 3-(4-bromophenyl)-3-hydroxyazetidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.